4-Formyl-3-methoxybenzoic acid

Vue d'ensemble

Description

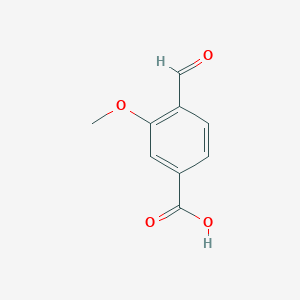

4-Formyl-3-methoxybenzoic acid is an organic compound with the molecular formula C9H8O4. It is characterized by the presence of a formyl group (-CHO) and a methoxy group (-OCH3) attached to a benzoic acid core.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-3-methoxybenzoic acid can be achieved through several methods. One common approach involves the oxidation of 4-methoxybenzaldehyde using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. Another method involves the formylation of 3-methoxybenzoic acid using a Vilsmeier-Haack reaction, where the formyl group is introduced using a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using environmentally friendly oxidants and catalysts to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality .

Analyse Des Réactions Chimiques

Nitrile Group Reactivity

The terminal nitrile group (-C≡N) participates in key transformations:

| Reaction Type | Conditions | Product | Mechanistic Notes |

|---|---|---|---|

| Hydrolysis | Acidic (H₂SO₄, H₂O) or basic (NaOH) | Carboxylic acid or amide derivatives | Acidic conditions yield carboxylic acids; basic hydrolysis may form intermediates |

| Reduction | H₂/Pd or LiAlH₄ | Primary amine (-CH₂NH₂) | Catalytic hydrogenation selectively reduces nitrile to amine without altering rings |

| Nucleophilic Addition | Grignard reagents (RMgX) | Ketimine intermediates or secondary amines after workup | Reactivity modulated by steric hindrance from adjacent substituents |

Triazole Ring Reactivity

The 1,2,4-triazole core (positions 3 and 5) demonstrates the following reactivities:

Sulfanyl Group Transformations

The -S-CH₂- linker between pyridine and triazole undergoes:

Pyridine Substitution Reactions

The 3-chloro-5-(trifluoromethyl)pyridine moiety reacts via:

Methoxyphenyl Modifications

The 4-methoxyphenyl group participates in:

| Reaction Type | Conditions | Product | Mechanistic Notes

Applications De Recherche Scientifique

Organic Synthesis

Schiff Base Formation

One of the primary applications of 4-Formyl-3-methoxybenzoic acid is in the synthesis of Schiff bases. These compounds are formed through the condensation of aldehydes with amines. The resulting Schiff bases can serve as ligands in coordination chemistry, leading to the formation of metal complexes that exhibit interesting catalytic properties .

Example Case Study :

A study demonstrated the synthesis of a nickel complex using 4-formyl benzoic acid derivatives, which showed enhanced catalytic activity in various reactions. The nickel complex derived from this compound exhibited significant efficiency in catalyzing organic transformations .

Fluorescent Probes

Development of pH-Sensitive Probes

this compound has been utilized to create pH-sensitive fluorescent probes. These probes are valuable for monitoring pH changes in biological systems or environmental samples. The compound can be reacted with hydrazine to yield a fluorescent product that changes its emission characteristics based on pH levels .

Data Table: Properties of pH-Sensitive Probes Derived from this compound

| Probe Name | Emission Wavelength (nm) | pH Range | Application |

|---|---|---|---|

| HDBB Probe | 520 | 5-9 | Biological Imaging |

| Fluorescent Sensor | 450 | 6-10 | Environmental Monitoring |

Biological Applications

Antitumor Activity

Recent studies have indicated that derivatives of this compound possess antitumor properties. Preliminary biological assays conducted on human cancer cell lines demonstrated that certain derivatives could inhibit cell proliferation while exhibiting low toxicity towards normal cells .

Example Case Study :

In a study assessing the biological activities of β-formyl-α-hydroxyphosphonates derived from this compound, it was found that these derivatives could suppress the proliferation of ovarian cancer cells while being relatively mild against immortalized fibroblast cells . This suggests potential therapeutic applications in cancer treatment.

Material Science

Polymer Chemistry

The compound has been explored as a building block for synthesizing polymers with specific functionalities. Its ability to form covalent bonds with other monomers allows for the creation of advanced materials with tailored properties suitable for various industrial applications .

Mécanisme D'action

The mechanism of action of 4-Formyl-3-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The formyl group can undergo nucleophilic addition reactions, forming intermediates that interact with biological targets. The methoxy group can influence the compound’s solubility and bioavailability .

Comparaison Avec Des Composés Similaires

4-Formylbenzoic acid: Lacks the methoxy group, making it less soluble in organic solvents.

3-Formyl-4-methoxybenzoic acid: Similar structure but with different positioning of the formyl and methoxy groups, leading to different reactivity and applications.

Uniqueness: 4-Formyl-3-methoxybenzoic acid is unique due to the specific positioning of the formyl and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Activité Biologique

4-Formyl-3-methoxybenzoic acid (CAS No. 80893-99-8) is a benzoic acid derivative characterized by the presence of a formyl group (-CHO) and a methoxy group (-OCH₃). This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C₉H₈O₄

- Molecular Weight : 180.16 g/mol

- Structure : The compound features a methoxy group and a formyl group attached to a benzoic acid framework, which influences its reactivity and biological interactions.

Anti-inflammatory Activity

Research indicates that derivatives of methoxybenzoic acids, including this compound, exhibit significant anti-inflammatory properties. A study demonstrated that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various cellular models.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against several pathogens. In vitro studies have reported its effectiveness against bacteria and fungi, suggesting its potential as a natural preservative or therapeutic agent .

Anticancer Potential

Recent investigations into the anticancer effects of this compound have revealed its ability to induce apoptosis in cancer cells. A study focusing on human cancer cell lines demonstrated that the compound could inhibit cell proliferation and promote cell death through mechanisms involving oxidative stress and mitochondrial dysfunction .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

- Modulation of Signaling Pathways : It affects various signaling pathways, including NF-kB and MAPK pathways, which are critical in regulating inflammatory responses and cell survival .

- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels in cancer cells, leading to oxidative stress and subsequent apoptosis .

Study on Cytotoxicity

A study evaluated the cytotoxic effects of this compound on different cancer cell lines (e.g., Hep-G2 and A2058). The results indicated that at concentrations of 5 μM, there was a significant reduction in cell viability without notable cytotoxicity in normal fibroblasts .

| Cell Line | Concentration (μM) | Cell Viability (%) |

|---|---|---|

| Hep-G2 | 5 | 45 ± 3.5 |

| A2058 | 5 | 40 ± 4.0 |

| CCD25sk | 5 | 90 ± 5.0 |

In Silico Studies

In silico docking studies have identified potential binding interactions between this compound and various protein targets involved in cancer progression. The compound was found to have favorable binding affinities with cathepsins B and L, which are implicated in tumor metastasis .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Hydroxy-3-methoxybenzoic acid | C₁₀H₁₂O₄ | Contains a hydroxyl group instead of a formyl group |

| Ethyl vanillate | C₁₀H₁₂O₄ | Has an additional hydroxymethyl group |

| p-Anisic acid ethyl ester | C₁₀H₁₂O₃ | Lacks the formyl group |

Propriétés

IUPAC Name |

4-formyl-3-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-13-8-4-6(9(11)12)2-3-7(8)5-10/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBGYWUQRRQICT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80893-99-8 | |

| Record name | 4-formyl-3-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.